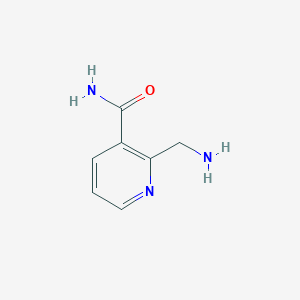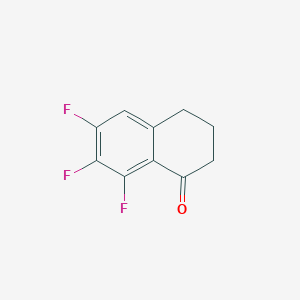
6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound Fluorinated compounds are often of interest in various fields due to their unique chemical properties, such as increased stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the introduction of fluorine atoms into a naphthalene derivative. Common methods include:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Nucleophilic fluorination: Using sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production might involve scalable methods such as continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, availability of reagents, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Use in the production of advanced materials with specific properties, such as increased thermal stability.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
6,7,8-Trifluoronaphthalene: Lacks the ketone group, which might affect its reactivity and applications.
3,4-Dihydronaphthalen-1(2H)-one: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H7F3O |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
6,7,8-trifluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H7F3O/c11-6-4-5-2-1-3-7(14)8(5)10(13)9(6)12/h4H,1-3H2 |
Clave InChI |
YOGADDKNWLNVGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C(=C2C(=O)C1)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



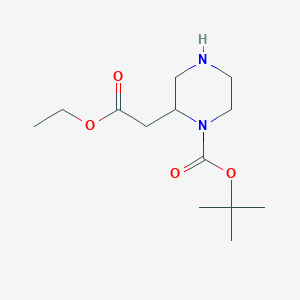

![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)

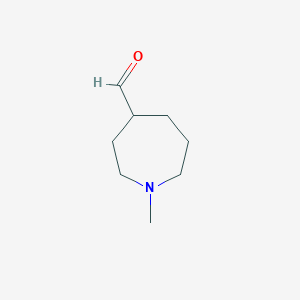

![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
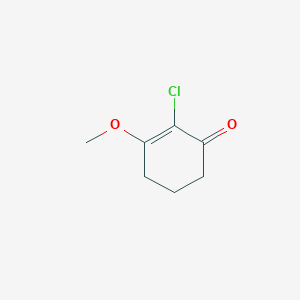

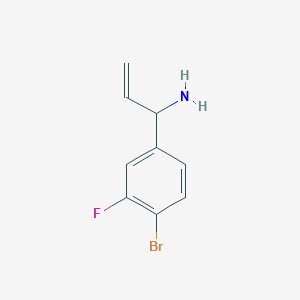
![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
